

Vilazodone vs. Vortioxetine: A Comparative Analysis of Cognitive Efficacy in Preclinical Models

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Compound of Interest		
Compound Name:	Vilazodone	
Cat. No.:	B1662482	Get Quote

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This guide provides a detailed comparison of the preclinical cognitive effects of two multimodal antidepressants, **vilazodone** and vortioxetine. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds in animal models of cognition.

Executive Summary

Vortioxetine and **vilazodone** are both antidepressants that modulate the serotonin system. However, they possess distinct pharmacological profiles that may translate to different effects on cognitive function. Preclinical evidence, primarily from studies in middle-aged female mice, suggests that vortioxetine may offer broader cognitive benefits compared to **vilazodone** in certain domains. After one month of treatment, vortioxetine was shown to improve visuospatial memory, while **vilazodone** did not demonstrate a significant effect in this area.[1][2] Neither drug affected recognition memory after a longer three-month treatment period.[1][2]

Mechanism of Action

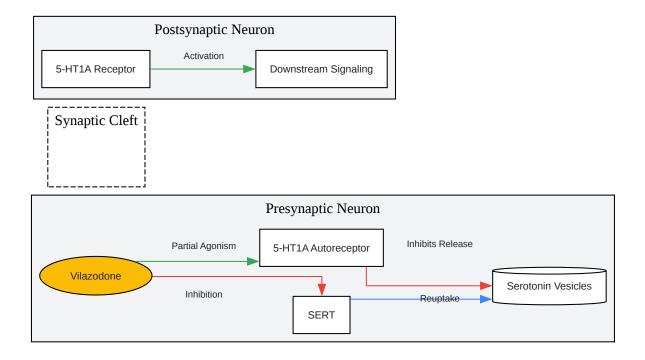
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, a combination often referred to as a Serotonin Partial Agonist/Reuptake



Inhibitor (SPARI).[3][4] This dual action is intended to enhance serotonergic neurotransmission. [5]

Vortioxetine also inhibits the serotonin transporter (SERT) but has a more complex, multimodal mechanism of action.[6] It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[6][7][8] This broad receptor profile is thought to modulate multiple neurotransmitter systems, including dopamine, norepinephrine, acetylcholine, and histamine, which may contribute to its pro-cognitive effects. [9][10]

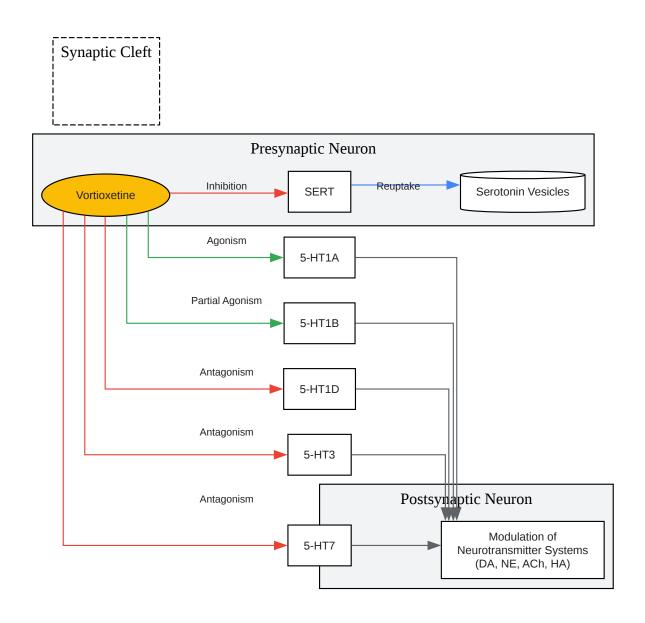
Signaling Pathway Diagrams



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Vilazodone's dual mechanism of action.





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Vortioxetine's multimodal mechanism of action.

Comparative Efficacy Data

The following tables summarize the quantitative data from a comparative study in middle-aged female mice.



Table 1: Effects on Visuospatial Memory (Object Placement Test) after 1 Month of Treatment

Treatment Group	Discrimination Index (%)	p-value vs. Vehicle
Vehicle	55.2 ± 3.1	-
Vortioxetine	68.4 ± 2.9	< 0.05
Vilazodone	58.1 ± 4.2	> 0.05

Data are presented as mean ± SEM.

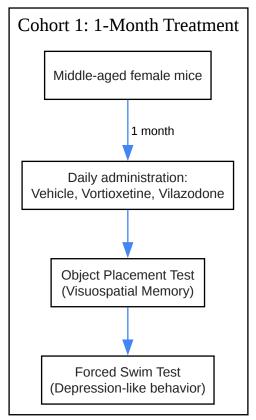
Table 2: Effects on Recognition Memory (Novel Object Recognition Test) after 3 Months of Treatment

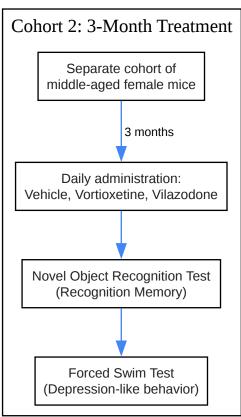
Treatment Group	Discrimination Index (%)	p-value vs. Vehicle
Vehicle	62.5 ± 2.7	-
Vortioxetine	64.3 ± 3.5	> 0.05
Vilazodone	60.9 ± 4.1	> 0.05

Data are presented as mean ± SEM.

Experimental Protocols Experimental Workflow







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